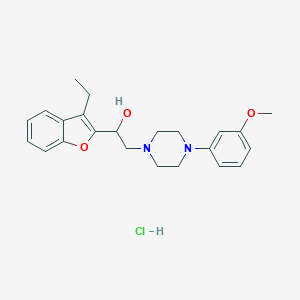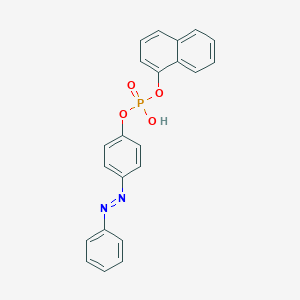
alpha-(3-Ethyl-2-benzofuranyl)-4-(3-methoxyphenyl)-1-piperazineethanol monohydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Alpha-(3-Ethyl-2-benzofuranyl)-4-(3-methoxyphenyl)-1-piperazineethanol monohydrochloride, also known as SKF-81297, is a synthetic compound that acts as a selective agonist of the dopamine D1 receptor. It was first synthesized in the 1980s and has since been widely used in scientific research to investigate the role of the D1 receptor in various physiological and pathological conditions.
Mécanisme D'action
Alpha-(3-Ethyl-2-benzofuranyl)-4-(3-methoxyphenyl)-1-piperazineethanol monohydrochloride acts as a selective agonist of the dopamine D1 receptor. The D1 receptor is a G protein-coupled receptor that is widely distributed in the brain and plays a critical role in regulating cognitive function, reward, and motivation. Activation of the D1 receptor by alpha-(3-Ethyl-2-benzofuranyl)-4-(3-methoxyphenyl)-1-piperazineethanol monohydrochloride results in an increase in intracellular cAMP levels, which in turn activates downstream signaling pathways that mediate the effects of dopamine on neuronal function.
Biochemical and Physiological Effects
alpha-(3-Ethyl-2-benzofuranyl)-4-(3-methoxyphenyl)-1-piperazineethanol monohydrochloride has been shown to enhance cognitive function, improve working memory, and reduce impulsivity in animal models. It has also been shown to increase locomotor activity and induce stereotypic behaviors in rodents. In addition, it has been used to investigate the role of the D1 receptor in drug addiction, schizophrenia, Parkinson's disease, and other neurological disorders.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using alpha-(3-Ethyl-2-benzofuranyl)-4-(3-methoxyphenyl)-1-piperazineethanol monohydrochloride in lab experiments is its selectivity for the D1 receptor, which allows for the investigation of specific physiological and pathological conditions mediated by this receptor. Another advantage is its well-established pharmacological profile, which allows for the comparison of results across different studies. However, one limitation of using alpha-(3-Ethyl-2-benzofuranyl)-4-(3-methoxyphenyl)-1-piperazineethanol monohydrochloride is its relatively low potency compared to other D1 receptor agonists, which may require higher doses to achieve the desired effects.
Orientations Futures
There are several future directions for research on alpha-(3-Ethyl-2-benzofuranyl)-4-(3-methoxyphenyl)-1-piperazineethanol monohydrochloride. One area of interest is the investigation of the role of the D1 receptor in neuropsychiatric disorders, such as depression, anxiety, and bipolar disorder. Another area of interest is the development of more potent and selective D1 receptor agonists for use in preclinical and clinical studies. Finally, the use of alpha-(3-Ethyl-2-benzofuranyl)-4-(3-methoxyphenyl)-1-piperazineethanol monohydrochloride in combination with other drugs or therapies may provide new insights into the treatment of neurological disorders.
Méthodes De Synthèse
The synthesis of alpha-(3-Ethyl-2-benzofuranyl)-4-(3-methoxyphenyl)-1-piperazineethanol monohydrochloride involves a series of chemical reactions starting from commercially available starting materials. The first step is the condensation of 2-aminobenzyl alcohol with 3-ethyl-2-benzofuranone to form the benzofuranone derivative. The benzofuranone derivative is then reacted with 3-methoxyphenylpiperazine to form the piperazine derivative. Finally, the piperazine derivative is reduced with sodium borohydride to form alpha-(3-Ethyl-2-benzofuranyl)-4-(3-methoxyphenyl)-1-piperazineethanol monohydrochloride. The overall yield of the synthesis is approximately 10-15%.
Applications De Recherche Scientifique
Alpha-(3-Ethyl-2-benzofuranyl)-4-(3-methoxyphenyl)-1-piperazineethanol monohydrochloride has been widely used in scientific research to investigate the role of the D1 receptor in various physiological and pathological conditions. It has been shown to enhance cognitive function, improve working memory, and reduce impulsivity in animal models. It has also been used to investigate the role of the D1 receptor in drug addiction, schizophrenia, Parkinson's disease, and other neurological disorders.
Propriétés
Numéro CAS |
194099-58-6 |
|---|---|
Nom du produit |
alpha-(3-Ethyl-2-benzofuranyl)-4-(3-methoxyphenyl)-1-piperazineethanol monohydrochloride |
Formule moléculaire |
C23H29ClN2O3 |
Poids moléculaire |
416.9 g/mol |
Nom IUPAC |
1-(3-ethyl-1-benzofuran-2-yl)-2-[4-(3-methoxyphenyl)piperazin-1-yl]ethanol;hydrochloride |
InChI |
InChI=1S/C23H28N2O3.ClH/c1-3-19-20-9-4-5-10-22(20)28-23(19)21(26)16-24-11-13-25(14-12-24)17-7-6-8-18(15-17)27-2;/h4-10,15,21,26H,3,11-14,16H2,1-2H3;1H |
Clé InChI |
OFFFKQVXLHVYIQ-UHFFFAOYSA-N |
SMILES |
CCC1=C(OC2=CC=CC=C21)C(CN3CCN(CC3)C4=CC(=CC=C4)OC)O.Cl |
SMILES canonique |
CCC1=C(OC2=CC=CC=C21)C(CN3CCN(CC3)C4=CC(=CC=C4)OC)O.Cl |
Synonymes |
alpha-(3-Ethyl-2-benzofuranyl)-4-(3-methoxyphenyl)-1-piperazineethanol monohydrochloride |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![2,6-Bis((3aS,8aR)-8,8a-dihydro-3aH-indeno[1,2-d]oxazol-2-yl)pyridine](/img/structure/B65670.png)

![N-[(1E)-N-Methylethanimidoyl]benzamide](/img/structure/B65674.png)






![1-[3-(3-Butenyl)oxiranyl]ethanone](/img/structure/B65688.png)